molecular formula C24H32N2O3S B4116547 4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide

4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide

Cat. No. B4116547
M. Wt: 428.6 g/mol
InChI Key: HSNJRFVSYNZIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including those with structures similar to the subject compound, often involves complex reactions that target specific pharmacological activities. Techniques such as density functional theory (DFT) are used to optimize the molecular structure and analyze the molecular electrostatic potential and leading molecular orbital, indicating a meticulous approach to understanding and synthesizing these compounds (Xiao et al., 2022).

Molecular Structure Analysis

The study of the crystal structure and DFT of benzenesulfonamide compounds reveals the importance of piperazine heterocycles, which are common in pharmacologically active compounds. Single crystal x-ray diffraction and Hirshfeld surface analysis are employed to understand the intermolecular interactions, providing insights into the compound's conformation and stability (Xiao et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamide compounds are involved in a variety of chemical reactions, leading to the formation of structures with significant biological activities. These reactions include nucleophilic substitution and condensation with chloroalkyl isothiocyanates, highlighting the versatility and reactivity of the sulfonamide group in synthesizing targeted molecular structures (Chern et al., 1990).

Physical Properties Analysis

The physical properties of benzenesulfonamide compounds, such as solubility, melting point, and crystal structure, are crucial for their potential pharmaceutical applications. The detailed crystallographic analysis aids in understanding the molecular conformation and stability under various conditions, which is essential for the compound's formulation and storage (Bar & Bernstein, 1985).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. If it’s intended to be a drug, it could potentially act by inhibiting an enzyme or binding to a receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3S/c1-19(2)25-30(28,29)23-11-8-20(9-12-23)10-13-24(27)26-16-14-22(15-17-26)18-21-6-4-3-5-7-21/h3-9,11-12,19,22,25H,10,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNJRFVSYNZIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide
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4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide
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4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide
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4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide
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4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide

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